molecular formula C11H13NO3 B13507798 2-Acetamido-3,6-dimethylbenzoic acid

2-Acetamido-3,6-dimethylbenzoic acid

Cat. No.: B13507798
M. Wt: 207.23 g/mol
InChI Key: ZCYHCQPRZCDGHS-UHFFFAOYSA-N
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Description

2-Acetamido-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, featuring an acetamido group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,6-dimethylbenzoic acid typically involves the acylation of 3,6-dimethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Acetamido-3,6-dimethylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Acetamido-3,6-dimethylbenzoic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methyl groups may influence the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamido-2,5-dimethylbenzoic acid
  • 2-Acetyl-3,6-dimethylbenzoic acid
  • 2,6-Dimethylbenzoic acid

Uniqueness

2-Acetamido-3,6-dimethylbenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions compared to similar compounds. The presence of both acetamido and methyl groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-acetamido-3,6-dimethylbenzoic acid

InChI

InChI=1S/C11H13NO3/c1-6-4-5-7(2)10(12-8(3)13)9(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)

InChI Key

ZCYHCQPRZCDGHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)NC(=O)C)C(=O)O

Origin of Product

United States

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